molecular formula C21H26N4 B2784599 4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine CAS No. 2199113-54-5

4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine

Cat. No.: B2784599
CAS No.: 2199113-54-5
M. Wt: 334.467
InChI Key: MYSNFQLMWUNWOT-UHFFFAOYSA-N
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Description

4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine: is a complex organic compound characterized by its intricate molecular structure, which includes a pyrimidine ring, a cyclobutyl group, and a benzyl-substituted octahydropyrrolo[3,4-c]pyrrol moiety. This compound has garnered interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine typically involves multiple steps, starting with the construction of the pyrimidine ring. One common approach is the Biginelli reaction , which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The cyclobutyl group can be introduced through subsequent cyclization reactions, while the benzyl-octahydropyrrolo[3,4-c]pyrrol moiety can be attached via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography and recrystallization, are employed to ensure the purity of the final product. Additionally, process optimization and automation are crucial for achieving high yields and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.

  • Reduction: : The pyrimidine ring can be reduced to form pyrimidinylamine derivatives.

  • Substitution: : The cyclobutyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions typically require strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation: : Benzoic acid derivatives.

  • Reduction: : Pyrimidinylamine derivatives.

  • Substitution: : Various functionalized pyrimidines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: : It has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: : Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry

Biological Activity

4-{5-Benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-cyclobutylpyrimidine is a complex organic compound that has drawn interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The compound possesses the following chemical characteristics:

PropertyValue
Molecular FormulaC18H22N4
Molecular Weight306.39 g/mol
Boiling PointPredicted 428.5±45.0 °C
DensityPredicted 1.080±0.06 g/cm³
pKa9.71±0.35

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:

  • Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways critical for cellular function.
  • Enzyme Inhibition : Preliminary studies have indicated that it could inhibit enzymes involved in key metabolic processes, potentially leading to altered cellular responses.

Pharmacological Properties

Research has highlighted several pharmacological properties of this compound:

  • Anticancer Activity : In vitro studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It has shown potential in inhibiting cell proliferation and inducing apoptosis in tumor cells.
  • Neuroprotective Effects : Some studies indicate that the compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory conditions.

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Study on Anticancer Effects : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in the viability of breast cancer cells (MCF-7) when compared to untreated controls. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
  • Neuroprotection Research : Another study explored the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results indicated that it significantly reduced cell death and increased antioxidant enzyme activity.

Properties

IUPAC Name

2-benzyl-5-(6-cyclobutylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4/c1-2-5-16(6-3-1)10-24-11-18-13-25(14-19(18)12-24)21-9-20(22-15-23-21)17-7-4-8-17/h1-3,5-6,9,15,17-19H,4,7-8,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSNFQLMWUNWOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CC4CN(CC4C3)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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